molecular formula C9H12N2O2 B13797114 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione

2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione

Cat. No.: B13797114
M. Wt: 180.20 g/mol
InChI Key: RMZSLERHFAWFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione is a bicyclic diketopiperazine (DKP) derivative characterized by a fused pyridine-pyrazine ring system with a methyl substituent. This compound belongs to the broader class of cyclic dipeptides, which are known for their diverse biological activities.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C9H12N2O2/c1-10-6-8(12)11-5-3-2-4-7(11)9(10)13/h2-3,7H,4-6H2,1H3

InChI Key

RMZSLERHFAWFSZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N2CC=CCC2C1=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of tetrahydropyrido[1,2-a]pyrazine-1,4-dione derivatives typically involves multi-step organic reactions including:

These methods often employ reagents such as coupling agents (e.g., HATU), bases (e.g., DIPEA), and reducing agents (e.g., lithium aluminum hydride) under controlled conditions (temperature, inert atmosphere).

Detailed Synthetic Route Example

A representative synthesis from the literature involves the following steps:

Step Reagents & Conditions Description Yield/Outcome
A 5-Bromopyridine-2,3-diamine + Butyric acid + HATU + DIPEA in DMF, stirred at 50°C overnight Amide bond formation to yield N-(2-amino-5-bromo-3-pyridyl)butanamide intermediate Moderate to good yield
B Lithium aluminum hydride (1 M in THF), dropwise addition at -78°C, then room temperature overnight Reduction of amide to corresponding amine or lactam intermediate High yield, purified by extraction
C Hydrogenation under nitrogen and hydrogen atmosphere at room temperature for 4 hours Saturation of ring system to tetrahydro derivative Formation of title compound as racemate
D Purification by filtration, concentration, and recrystallization Isolation of pure 2-methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione Isolated as a dark gel or solid

Alternative Solid-Phase Synthesis Approaches

Solid-phase synthetic methods have been developed to rapidly generate libraries of related tetrahydropyrido-pyrazine derivatives. These involve:

  • Electrophilic addition
  • Dehydrohalogenation
  • 1,3-Dipolar cycloaddition
  • N-acylation and amino carbonylation-cyclization
  • N-alkylation and lactamization
  • Oxidation-elimination sequences

Such combinatorial chemistry techniques allow efficient synthesis of diverse analogues for biological screening.

Reaction Conditions and Optimization

  • Solvents: Commonly used solvents include DMF, THF, toluene, and ethyl acetate.
  • Temperature: Reactions are typically conducted between -78°C (for reductions) and 50°C (for coupling).
  • Atmosphere: Inert atmosphere (nitrogen or argon) is essential to prevent oxidation, especially during reduction and hydrogenation steps.
  • Purification: Extraction with aqueous and organic solvents, drying agents (Na2SO4 or MgSO_4), filtration, and chromatographic purification are standard.

Data Tables Summarizing Key Synthetic Steps

Step Reactants Reagents/Conditions Product Yield (%) Notes
1 5-Bromopyridine-2,3-diamine + Butyric acid HATU, DIPEA, DMF, 50°C, overnight N-(2-amino-5-bromo-3-pyridyl)butanamide ~70 Amide coupling
2 Intermediate from Step 1 LiAlH_4 in THF, -78°C to RT, overnight Reduced lactam intermediate 85-90 Careful quenching required
3 Intermediate from Step 2 H2, N2 atmosphere, RT, 4 h 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione 75-80 Hydrogenation saturation
4 Crude product Extraction, drying, filtration, concentration Pure target compound Purity >95% Characterized by MS, NMR

Research Findings and Applications

  • The compound and its derivatives have been studied for biological activities, including anticancer properties, as suggested by related pyrazinoindole analogues.
  • Structural analogues have been synthesized and screened, showing modest activity against cancer cell lines such as MCF7 (breast cancer) and UO-31 (renal cancer).
  • The synthetic methods allow for modification of substituents on the bicyclic core to optimize biological activity.

Chemical Reactions Analysis

Cyclization Strategies

Rhodium(III)-catalyzed C–H activation/intramolecular cyclization is effective for forming fused pyrido-pyrazine systems:

  • Substrates : Cyclic 2-diazo-1,3-diketones and N-arylamides.

  • Conditions : [Cp*RhCl₂]₂ (1 mol%), AgNTf₂ (10 mol%) in 1,2-dichloroethane (DCE) at reflux .

  • Key intermediates : Rhodacycle formation via C–H bond activation, followed by migratory insertion and cyclization.

  • Yields : 65–90% for N-acyl-2,3-dihydrocarbazol-4(9H)-one analogs .

Nucleophilic Substitution

Pyrazine rings react with nucleophiles (e.g., propionic anhydride) at the α-position:

  • Mechanism : 1,4-Dihydropyrazine undergoes nucleophilic substitution to form acylated derivatives.

  • Side reactions : Ring contraction (to pyrrolo[1,2-a]pyrazines) or photooxidation under UV light .

Cross-Coupling Reactions

Palladium-catalyzed Negishi coupling enables aryl/alkyl functionalization:

  • Example : 9-([1,1′-bi(cyclopropan)]-1-yl)-3-bromo-pyrido[3,2-e]triazolo[4,3-a]pyrazin-6(5H)-one reacts with 2-propylzinc bromide in toluene at 0°C → RT .

  • Workup : EtOAc extraction, MgSO₄ drying, and column chromatography.

Biological Activity Derivatives

Pyrido-pyrazine derivatives show anticonvulsant and antimalarial activity:

  • Structure-Activity Relationship (SAR) :

    CompoundED₅₀ (mg/kg)TD₅₀ (mg/kg)PI (ED₅₀/TD₅₀)
    (4R,8aR)-3a47.90277.095.8
    Phenytoin (control)>6041.0<1

Lower ED₅₀ values correlate with enhanced efficacy in seizure models .

Reaction Optimization

Key variables affecting yield and selectivity:

  • Solvent polarity : DCE outperforms MeOH or toluene in Rh-catalyzed cyclization .

  • Temperature : Reflux conditions (~80°C) are critical for achieving >80% yields.

  • Catalyst loading : 1 mol% [Cp*RhCl₂]₂ is optimal; higher loadings (2 mol%) offer marginal gains .

Challenges and Limitations

  • Diastereomer separation : Ugi reactions produce mixtures requiring chromatographic resolution .

  • Functional group sensitivity : Electron-withdrawing groups (e.g., −CF₃) suppress C–H activation efficiency in Rh catalysis .

Citations :

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its diverse biological activities make it a valuable compound for drug discovery and development. Additionally, it is used in the industry for the production of various bioactive molecules .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects:

  • 3-(2-methylpropyl) : Increases lipophilicity, enhancing membrane penetration and anticancer activity .
  • 3-(phenylmethyl) : Aromatic group improves binding to kinase targets (e.g., AKT1) in cancer cells .
  • Methyl group (target compound) : May reduce steric hindrance, favoring antibacterial action .

Biological Activity Profiles :

  • Anticancer : 3-(2-methylpropyl) and 3-(phenylmethyl) derivatives show potent apoptosis induction, while the unsubstituted analog exhibits weaker effects .
  • Antimicrobial : The target compound’s pyrido core may offer specificity against MRSA, whereas pyrrolo analogs broadly target gram-positive/negative bacteria .
  • Nematocidal : Unsubstituted pyrrolo derivatives inhibit AChE in nematodes, but pyrido analogs lack reported nematocidal activity .

Mechanistic Insights

  • Anticancer Activity : Cyclic DKPs with alkyl/aryl substituents (e.g., 3-(2-methylpropyl)) alkylate DNA, causing strand breaks and activating caspase-dependent apoptosis .
  • Antioxidant Activity : Electron-rich diketopiperazine rings scavenge free radicals; substituents like phenylmethyl enhance stability under oxidative stress .
  • Antimicrobial Action : Pyrido/pyrrolo DKPs disrupt microbial membranes or inhibit enzymes (e.g., AChE in nematodes) .

Biological Activity

2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

The compound is characterized by its unique structure which includes a pyrido and pyrazine moiety. Its molecular formula is C₈H₈N₂O₂ with a molecular weight of 164.16 g/mol. The compound's structure contributes to its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione exhibits various biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound possess significant anti-cancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent activity at low concentrations .
  • Antiviral Activity : The compound has also been investigated for its antiviral properties. Certain derivatives have shown inhibitory effects against HIV integrase and other viral enzymes, suggesting potential as antiviral agents .

The mechanisms through which 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione exerts its biological effects include:

  • Induction of Apoptosis : Research indicates that compounds within this class can trigger apoptosis in cancer cells by activating caspases and modulating apoptotic pathways . For example, studies involving related compounds demonstrated increased expression of pro-apoptotic factors such as Bax and reduced expression of anti-apoptotic factors like Bcl-2.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at specific phases (G1/S or G2/M), which is crucial for halting the proliferation of cancer cells .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference
AntitumorA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74
AntiviralHIV IntegraseInhibitory

Case Study: Antitumor Efficacy

In a study focusing on the anti-cancer properties of related compounds to 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione, it was found that compound 22i exhibited superior anti-tumor activity against multiple cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics like cisplatin . This suggests that modifications to the base structure can enhance efficacy.

Q & A

Q. What are the common synthetic routes for 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving amino acid precursors or heterocyclic intermediates. For example, one-pot multi-step reactions (e.g., condensation followed by cyclization) are widely used for structurally similar pyrrolo-pyrazine-diones. Key intermediates are characterized using 1H/13C NMR to confirm regiochemistry and HRMS for molecular weight validation. Polar solvents like DMF or ethanol are often employed under reflux conditions . For derivatives, protecting groups (e.g., Boc) may be introduced to prevent side reactions during ring formation .

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on multi-nuclear NMR (e.g., 1H NMR for proton environments, 13C NMR for carbon skeleton) and IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹). For stereochemical assignments, NOESY or ROESY experiments are critical to determine spatial arrangements of substituents. Mass spectrometry (EI or ESI-HRMS) validates molecular formulas, with fragmentation patterns aiding in distinguishing regioisomers . Gas chromatography (GC) coupled with non-polar/polar columns can resolve enantiomeric mixtures if chiral centers are present .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural verification of derivatives?

  • Methodological Answer : Discrepancies between calculated and observed spectral data (e.g., unexpected splitting in NMR or anomalous HRMS peaks) often arise from tautomerism or dynamic ring conformations. To address this:
  • Perform variable-temperature NMR to probe conformational flexibility.
  • Use X-ray crystallography for absolute configuration determination, especially for stereoisomers .
  • Cross-validate with DFT calculations to predict chemical shifts/IR frequencies and compare with experimental data .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) simulations model transition states to predict regioselectivity in cyclization or substitution reactions. For example:
  • Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Use molecular dynamics (MD) simulations to assess solvent effects on reaction pathways.
    Tools like COMSOL Multiphysics integrate AI to optimize reaction parameters (e.g., temperature, solvent polarity) for yield improvement .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., methyl groups, halogens) while maintaining core integrity. Key challenges include:
  • Stereochemical complexity : Enantiomers may exhibit divergent biological activities, necessitating chiral separations .
  • Solubility limitations : Hydrophobic derivatives may require formulation with co-solvents (e.g., DMSO/PEG) for in vitro assays.
  • Data normalization : Use standardized assays (e.g., enzyme inhibition IC50) to compare activity across derivatives. For example, antiviral SAR studies rely on retroviral replication assays to quantify potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.